molecular formula C4H7NO2 B1198764 N-(Hydroxymethyl)acrylamide CAS No. 924-42-5

N-(Hydroxymethyl)acrylamide

Cat. No.: B1198764
CAS No.: 924-42-5
M. Wt: 101.1 g/mol
InChI Key: CNCOEDDPFOAUMB-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)acrylamide is an organic compound with the chemical formula CH2=CHCONHCH2OH. It is a versatile monomer known for its dual functional groups: a vinyl group and a hydroxymethyl group. This compound is widely used in various industrial applications due to its ability to undergo polymerization and cross-linking reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acrylamide can be synthesized through the reaction of acrylamide with formaldehyde. The process typically involves dissolving acrylamide in water, adding a polymerization inhibitor like methoxyphenol, and then introducing formaldehyde solution dropwise. The reaction is carried out at controlled temperatures, usually between 15-45°C, and the pH is adjusted to slightly acidic conditions using sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of paraformaldehyde and acrylamide in the presence of a catalyst like sodium hydroxide. The reaction medium can be an organic solvent such as methanol or butanol. The product is then isolated through crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Hydroxymethyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.

    Biology: Employed in the modification of biomolecules and the preparation of hydrogels for drug delivery systems.

    Medicine: Utilized in the development of biocompatible materials for medical implants and tissue engineering.

    Industry: Applied in the production of adhesives, coatings, and water treatment agents .

Comparison with Similar Compounds

  • N-Hydroxyethyl acrylamide
  • N,N′-Methylenebis(acrylamide)
  • N-Isopropylacrylamide
  • Methacrylamide
  • N-(Isobutoxymethyl)acrylamide
  • N,N-Dimethylacrylamide
  • N-tert-Butylacrylamide

Uniqueness: N-(Hydroxymethyl)acrylamide stands out due to its dual functional groups, which allow it to participate in both polymerization and cross-linking reactions. This versatility makes it more adaptable for various applications compared to similar compounds that may only possess one functional group.

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.

Properties

IUPAC Name

N-(hydroxymethyl)prop-2-enamide
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InChI

InChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7)
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InChI Key

CNCOEDDPFOAUMB-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)NCO
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Molecular Formula

C4H7NO2
Record name N-METHYLOLACRYLAMIDE
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Related CAS

26374-25-4
Record name N-Methylolacrylamide polymer
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DSSTOX Substance ID

DTXSID3020885
Record name N-Methylolacrylamide
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Molecular Weight

101.10 g/mol
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Physical Description

N-methylolacrylamide appears as a colorless or yellow aqueous solution., Liquid, A colorless or yellow liquid; [CAMEO] White solid; [ICSC] Liquid; [MSDSonline], WHITE CRYSTALS.
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Record name 2-Propenamide, N-(hydroxymethyl)-
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Boiling Point

277 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 188
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Vapor Pressure

0.000205 [mmHg], Vapor pressure, Pa at 25 °C: 0.03 (negligible)
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Mechanism of Action

AFTER A DOSE OF 100 MG/KG OF ACRYLAMIDE NO NEUROLOGICAL SIGNS OF NEUROPATHY HAD YET APPEARED, BUT RETROGRADE BUILDUP OF PROTEIN LABEL WAS SIGNIFICANTLY REDUCED FOR THE LONG INTERVAL. TO TEST THE SPECIFICITY OF ACRYLAMIDE ON THE RETROGRADE TRANSPORT DEFECT N-HYROXYMETHYLACRYLAMIDE WAS STUDIED. IT DID NOT INFLUENCE THE TRANSPORT.
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CAS No.

924-42-5
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Melting Point

165 to 167 °F (NTP, 1992), 75 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: NHMA's interfacial properties and reactivity significantly influence the properties of polymer latices, affecting particle size, acrylamide unit distribution, and overall latex characteristics. For instance, styrene-NHMA copolymerization at a specific monomer ratio (10:1) yielded the narrowest particle size distribution. []

A: Yes, incorporating NHMA into copolymer systems can impart self-healing properties. The hydroxyl group in NHMA facilitates thermal cross-linking, enabling the polymer to repair damage. One study demonstrated a remarkable 80% self-healing efficiency in full-cut scratches in a poly((n-butyl acrylate)-co-NHMA) copolymer blended with antimicrobial agents. []

A: NHMA enables the creation of self-crosslinkable nanoparticles that are stable at high temperatures. These nanoparticles, when incorporated into drilling fluids, can plug micropores at elevated temperatures, enhancing drilling efficiency in challenging environments. []

A: The presence and concentration of NHMA during acrylate polymerization influences the final film properties. Studies show that using 2% emulsifier at 75-85°C and keeping NHMA content below 0.4% results in a unimodal acrylic emulsion with desirable properties for leather applications, improving softness, flexibility, and fullness. []

A: Yes, NHMA can modify surface hydrophilicity. Polymerizing NHMA as a comonomer on polystyrene template particles introduces hydrophilic groups, crucial for applications like chemical solution deposition of barium titanate hollow particles. []

A: NHMA is crucial for synthesizing polymer microspheres with controlled mercapto group density. Polycondensation of alkanedithiol and dibromoalkane in the presence of a poly(styrene-NHMA) latex results in microspheres with tunable mercapto group content, impacting their reactivity and applications. []

A: NHMA reacts with both catechin and tannin under acidic conditions, forming adducts with decreased water solubility. This reaction mechanism explains the enhanced water resistance observed in tannin-poly(NHMA) adhesives. []

A: Yes, crosslinked poly(acrylamide)/poly(NHMA) networks act as both reducing agents and stabilizers in the synthesis of gold and silver nanoparticles. The hydrogel network facilitates metal ion binding and subsequent reduction, leading to the formation of stable, evenly distributed nanoparticles within the polymer matrix. []

A: NHMA plays a key role in creating thermo-responsive polymers. By copolymerizing NHMA with N-isopropylacrylamide, researchers have developed double thermo-responsive block copolymers with tunable lower critical solution temperatures, enabling controlled self-assembly and potential applications in drug delivery and biosensing. []

A: Research suggests that NHMA-based hydrogels show promise in drug delivery. Studies have explored chitosan-AAm/HMA semi-IPN hydrogels for controlled release of 5-fluorouracil, demonstrating pH-responsive release profiles with potential for targeted drug delivery in the gastrointestinal tract. []

A: Extensive toxicological studies on NHMA have been conducted. Two-year studies on rats and mice revealed significant toxicological effects, including carcinogenicity in mice. While no carcinogenic activity was observed in rats at the tested doses, further research may be necessary to assess potential risks at higher doses. []

A: Research using a continuous breeding protocol in Swiss mice identified NHMA as a male-mediated reproductive toxicant, primarily causing increased postimplantation loss. These effects were observed at doses causing minimal neurotoxicity, suggesting reproductive toxicity as a more sensitive endpoint. []

ANone: The molecular formula of NHMA is C4H7NO2, and its molecular weight is 101.10 g/mol.

ANone: Various spectroscopic techniques are employed to characterize NHMA and its derivatives, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): For structural elucidation and studying polymerization kinetics. [, , ]
  • Fourier Transform Infrared (FTIR) spectroscopy: To analyze chemical bonds and functional groups. [, , ]
  • Ultraviolet-Visible (UV-Vis) spectroscopy: To study light absorption and emission properties, particularly in applications involving fluorescent materials. []

A: Computational tools, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict binding affinities and study the interactions between NHMA and target molecules. These methods provide insights into molecular mechanisms and aid in designing materials with specific properties, like molecularly imprinted polymers (MIPs) for 3-hydroxybutyrate recognition. []

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